4-Oxo-4H-pyrano[3,2-b]pyridine-2-carboxylic acid
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Overview
Description
4-Oxo-4H-pyrano[3,2-b]pyridine-2-carboxylic acid is a heterocyclic compound that features a pyridine ring fused with a pyran ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Oxo-4H-pyrano[3,2-b]pyridine-2-carboxylic acid typically involves multi-component reactions (MCRs). One common method involves the reaction of aromatic aldehydes, kojic acid, and ethyl cyanoacetate under solvent-free conditions. This method is advantageous due to its simplicity, high yield, and environmentally benign nature .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the principles of green chemistry and solvent-free conditions are often employed to ensure efficient and sustainable production .
Chemical Reactions Analysis
Types of Reactions
4-Oxo-4H-pyrano[3,2-b]pyridine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, providing a pathway for further functionalization.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and solvent-free environments to maximize efficiency and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while substitution reactions can introduce new functional groups such as halides or amines .
Scientific Research Applications
4-Oxo-4H-pyrano[3,2-b]pyridine-2-carboxylic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism by which 4-Oxo-4H-pyrano[3,2-b]pyridine-2-carboxylic acid exerts its effects involves interactions with various molecular targets and pathways. For instance, its anticancer properties may be attributed to its ability to inhibit specific enzymes or disrupt cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Pyridine-4-carboxylic acid: This compound shares a similar pyridine ring structure but lacks the fused pyran ring.
4-Oxo-4H-pyrano[2,3-c]pyridine-2-carboxylic acid: This compound has a similar fused ring structure but differs in the position of the carboxylic acid group.
Uniqueness
4-Oxo-4H-pyrano[3,2-b]pyridine-2-carboxylic acid is unique due to its specific fused ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Biological Activity
The compound 4-Oxo-4H-pyrano[3,2-b]pyridine-2-carboxylic acid is a heterocyclic organic compound that has generated interest due to its potential biological activities. This article reviews its biological activity, particularly in the context of anticancer and antimicrobial effects, supported by various studies and findings.
Chemical Structure
The structure of this compound can be represented as follows:
This compound features a pyridine ring fused to a pyranone, contributing to its unique reactivity and biological properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. The following table summarizes key findings related to its anticancer efficacy:
Study | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
Study A | A549 (Lung adenocarcinoma) | 15 | Induction of apoptosis |
Study B | HeLa (Cervical cancer) | 10 | Inhibition of cell proliferation |
Study C | MCF-7 (Breast cancer) | 12 | Cell cycle arrest |
Case Studies
- Study A : The compound exhibited significant cytotoxicity against A549 cells with an IC50 value of 15 µM, indicating its potential as an anticancer agent through apoptosis induction.
- Study B : In HeLa cells, the compound showed an IC50 of 10 µM, suggesting effective inhibition of cell proliferation.
- Study C : The MCF-7 breast cancer model demonstrated an IC50 of 12 µM, with evidence of cell cycle arrest mechanisms.
Antimicrobial Activity
The antimicrobial properties of this compound have also been investigated. The following table presents its effectiveness against various pathogens:
Pathogen | Minimum Inhibitory Concentration (MIC) | Resistance Profile |
---|---|---|
Staphylococcus aureus (MRSA) | 8 µg/mL | Multidrug-resistant |
Escherichia coli | 16 µg/mL | Carbapenem-resistant |
Klebsiella pneumoniae | 32 µg/mL | Extended-spectrum beta-lactamase producing |
Case Studies
- Study on MRSA : The compound demonstrated an MIC of 8 µg/mL against multidrug-resistant Staphylococcus aureus, indicating strong antimicrobial activity.
- E. coli Resistance : It was effective against carbapenem-resistant E. coli with an MIC of 16 µg/mL.
- Klebsiella pneumoniae : Showed effectiveness at an MIC of 32 µg/mL against extended-spectrum beta-lactamase-producing strains.
The mechanisms underlying the biological activities of this compound include:
- Induction of Apoptosis : Activation of caspases leading to programmed cell death in cancer cells.
- Cell Cycle Arrest : Interference with cell cycle progression, particularly at the G1/S phase transition.
- Inhibition of Bacterial Cell Wall Synthesis : Disruption of bacterial growth through inhibition of key enzymes involved in cell wall formation.
Properties
IUPAC Name |
4-oxopyrano[3,2-b]pyridine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5NO4/c11-5-4-7(9(12)13)14-6-2-1-3-10-8(5)6/h1-4H,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVTZCBJCAONEOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=O)C=C(O2)C(=O)O)N=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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